2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER
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Overview
Description
2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes both triazole and thiadiazole rings, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step reactions. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions to form the triazole ring on the thiadiazole . Another approach includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization and other necessary reactions.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium on carbon for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Triazole Derivatives: Widely studied for their antifungal and antiviral properties.
Uniqueness
2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to its combination of triazole and thiadiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S2/c1-7-11(15-19-24-7)13-18-20-12(16-17-14(20)23-13)8-4-5-9(21-2)10(6-8)22-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGNITVNFNDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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